

exploring the downstream effects of BRD4 degradation by dBET57

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An In-depth Technical Guide to the Downstream Effects of BRD4 Degradation by dBET57

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, serves as a critical epigenetic reader and transcriptional coactivator.[1] It plays a pivotal role in regulating the expression of key genes involved in cell cycle progression, proliferation, and oncogenesis by binding to acetylated histones and recruiting transcription machinery.[2][3][4] Dysregulation of BRD4 is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2]

Conventional therapeutic strategies have focused on small-molecule inhibitors that block the function of BRD4's bromodomains.[2] However, a newer and more potent approach involves targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate target proteins from the cell.[5][6][7] dBET57 is a novel, potent, and selective PROTAC designed to specifically induce the degradation of BRD4, offering a promising strategy for cancer therapy.[5][8] This guide explores the mechanism of action of dBET57 and details the downstream molecular and cellular consequences of the targeted degradation of BRD4.

Mechanism of Action: Targeted Degradation of BRD4

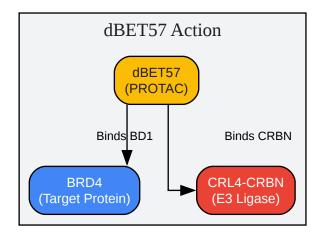


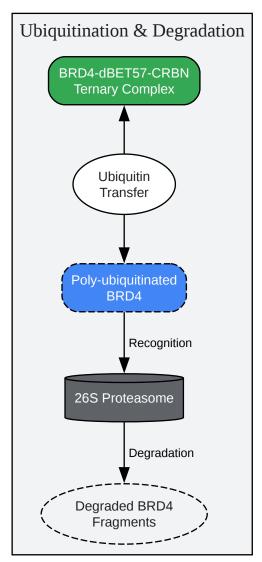




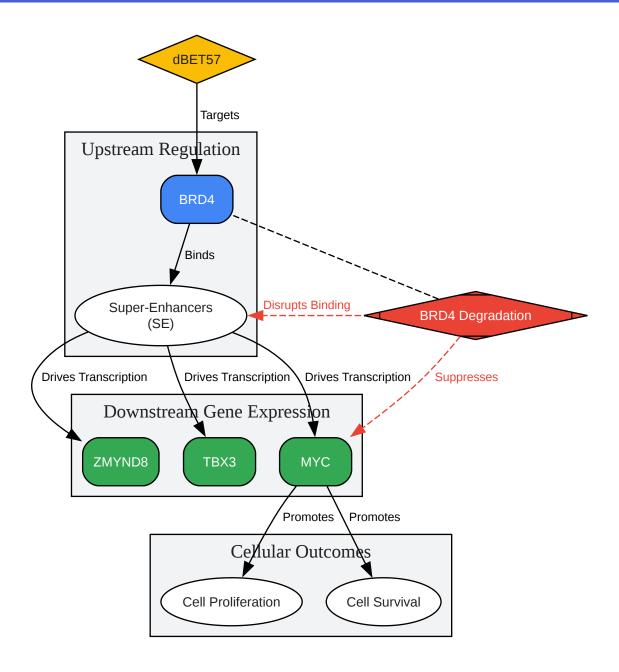
dBET57 is a bifunctional molecule that links a ligand for BRD4 (derived from the inhibitor JQ1) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[5] This chimeric structure allows dBET57 to act as a molecular bridge, bringing BRD4 into close proximity with the CRBN component of the CRL4-CRBN E3 ubiquitin ligase complex.[5][9] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to its rapid and sustained elimination from the cell.[5][7][10] dBET57 is particularly selective for the first bromodomain (BD1) of BRD4 and does not effectively induce the degradation of the second bromodomain (BD2).[5][11]



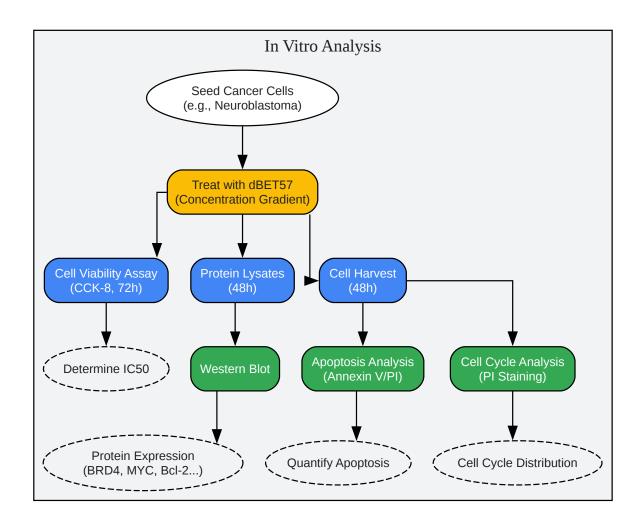












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